molecular formula C10H9BrN2O B1613183 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone CAS No. 1000343-32-7

1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone

Cat. No.: B1613183
CAS No.: 1000343-32-7
M. Wt: 253.09 g/mol
InChI Key: VDRCNLUSUGCVHY-UHFFFAOYSA-N
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Description

1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features an amino group at the 5-position and a bromo group at the 7-position of the indole ring, with an ethanone group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the substitution reaction. Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Scientific Research Applications

Medicinal Chemistry

1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone has shown promise as a potential therapeutic agent, particularly in cancer research. Indole derivatives are known for their ability to inhibit various cancer cell lines. Research indicates that this compound may exhibit:

  • Antitumor Activity : Similar compounds have demonstrated significant cytotoxicity against cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer), with IC50 values indicating potent activity .
CompoundCell LineIC50 (µmol/L)
1gA-5490.065
1hMDA-MB-4689.4

The compound's biological activities extend beyond anticancer properties:

  • Antimicrobial Properties : Research is ongoing to explore its efficacy against various pathogens.
  • Inhibition of Protein Kinases : Similar indole derivatives have been noted for their ability to inhibit kinases involved in tumor progression and inflammation, such as MAPK and FGFR .

Drug Development

The unique structural features of this compound make it a valuable building block in drug development:

  • Targeted Therapy : Its potential to interfere with microtubule dynamics suggests applications in targeted cancer therapies.

Case Studies

Several case studies highlight the efficacy and potential applications of indole derivatives similar to this compound:

Case Study 1: KMU-1170

A compound derived from a similar indolin framework demonstrated superior inhibitory effects on inflammatory signaling pathways compared to traditional anti-inflammatory drugs, effectively reducing LPS-induced upregulation of inflammatory markers in THP-1 cells.

Case Study 2: Antitumor Efficacy

In a study evaluating novel indolin derivatives, one compound exhibited significant cytotoxicity against EAC tumor cells, indicating its potential as an anticancer agent .

Biological Activity

1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone, an indole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a bromine atom on the indole ring, contributing to its pharmacological properties.

  • Molecular Formula : C10H9BrN2O
  • Molecular Weight : Approximately 239.09 g/mol
  • Structural Features : The presence of the amino and bromo substituents enhances the compound's binding affinity to various biological receptors and enzymes, influencing its activity against different diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids (DNA and RNA), affecting gene expression and protein synthesis, which is crucial for its anticancer and antimicrobial effects.

Anticancer Properties

Indole derivatives are well-known for their ability to inhibit cancer cell proliferation. Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. For example:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)23–33Tubulin destabilization and apoptosis
MDA-MB-231 (Triple-negative Breast)23–33Inhibition of tubulin polymerization

These findings suggest that the compound may act as a potent antitumor agent by disrupting microtubule dynamics, which is essential for mitosis .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that it can effectively inhibit bacterial growth:

Bacterial StrainInhibition Zone (mm)Comparison with Standard Drug (mm)
Staphylococcus aureus2224
Pseudomonas aeruginosa2324
Klebsiella pneumoniae2527

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Study on COX-2 Inhibition

A significant study focused on the synthesis of novel indole derivatives, including this compound, evaluated their effects on the COX-2 enzyme, known for its role in inflammation and pain. The study demonstrated that certain derivatives exhibited strong anti-inflammatory and analgesic activities, positioning them as candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Computational Studies

Recent research has synthesized various derivatives of indole compounds, analyzing their computational docking scores against COX-2. The findings suggest that modifications to the indole structure can significantly enhance biological activity. For instance, derivatives with specific substitutions showed improved binding affinity and biological efficacy compared to the parent compound .

Properties

IUPAC Name

1-(5-amino-7-bromoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRCNLUSUGCVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646829
Record name 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-32-7
Record name 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000343-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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